[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride
Description
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a bicyclic ether derivative featuring a methanesulfonyl chloride functional group. Its molecular formula is C₈H₁₁ClO₃S, with a molecular weight of 222.69 g/mol . The compound’s rigid tricyclic framework and stereospecific configuration (1S,2R,4S,5S,6R) make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and fine chemical applications. The sulfonyl chloride group enables diverse reactivity, including nucleophilic substitutions and cross-coupling reactions, positioning it as a critical building block for functionalized derivatives.
Properties
IUPAC Name |
[(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3S/c9-13(10,11)3-4-1-7-5-2-6(5)8(4)12-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFHTMAJFRTQJT-GWVFRZDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3CC3C1O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the tricyclic structure.
Introduction of the Methanesulfonyl Chloride Group: The tricyclic core is then functionalized with a methanesulfonyl chloride group. This step usually involves the reaction of the tricyclic compound with methanesulfonyl chloride in the presence of a base such as pyridine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like potassium permanganate can be used to oxidize the tricyclic core, while reducing agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive methanesulfonyl chloride group makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced polymers. Its unique structure can impart desirable properties to polymers, such as increased stability and specific reactivity.
Mechanism of Action
The mechanism by which [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride exerts its effects is primarily through its reactive methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Racemic [(1R,2S,4R,5R,6S)-8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl]methanesulfonyl Chloride
[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine Hydrochloride
- Key Difference : Substitution of the sulfonyl chloride group with a methanamine hydrochloride moiety and 6S stereochemistry .
- Implications :
Functional Group Analogues
[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl Chloride
- Molecular Formula : C₁₁H₁₁ClF₂O₂S .
- Key Difference : Replacement of the bicyclic ether core with a trifluoromethyl-substituted oxazole ring.
- Implications :
Research Findings and Implications
- Stereochemical Influence : The target compound’s (6R) configuration enhances binding affinity in chiral drug targets compared to racemic or 6S variants. For example, in protease inhibition studies, enantiopure sulfonyl chlorides show 3–5× higher activity than racemic mixtures .
- Reactivity Trends : Sulfonyl chlorides like the target compound exhibit faster acylation rates compared to amine hydrochlorides (e.g., 6S hydrochloride), enabling efficient synthesis of sulfonamides .
- Industrial Relevance : While the 6S hydrochloride is widely available due to simpler synthesis routes, the target’s enantiopurity requires asymmetric catalysis, raising production costs .
Biological Activity
[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural properties make it an interesting candidate for various biological studies.
- Molecular Formula : C₈H₁₁ClO₃S
- Molecular Weight : 222.69 g/mol
- CAS Number : 2253638-68-3
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClO₃S |
| Molecular Weight | 222.69 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential mechanisms of action and applications:
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The sulfonyl chloride group is known to enhance reactivity towards nucleophiles, which may contribute to its antimicrobial properties.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes due to the presence of the methanesulfonyl chloride moiety. Enzyme inhibition studies are crucial for understanding its potential therapeutic applications in diseases where enzyme dysregulation is a factor.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that similar bicyclic compounds can induce apoptosis and inhibit cell proliferation. Further research is needed to establish the specific cytotoxic effects of this compound.
Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfonyl derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria.
Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibitors for cancer treatment, researchers found that bicyclic sulfonamides demonstrated effective inhibition against proteases involved in tumor progression. This suggests that this compound could be explored further in this context.
Study 3: Cytotoxic Effects
Research conducted on the cytotoxic effects of bicyclic compounds showed promising results in inducing apoptosis in human cancer cell lines such as MCF-7 and HeLa cells. The IC50 values indicated potent activity at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
